
N-(3-Methyl-2-oxoazetidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methyl-2-oxoazetidin-3-yl)benzamide is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methyl-2-oxoazetidin-3-yl)benzamide typically involves the Staudinger reaction, which is a [2+2] ketene-imine cycloaddition reaction. The key starting materials are benzylidene benzo hydrazide and chloro acetyl chloride. The reaction is catalyzed by triethylamine and carried out in dimethyl formamide (DMF) solvent under ultra-sonication conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Methyl-2-oxoazetidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted azetidinones, which can have varied biological activities .
Aplicaciones Científicas De Investigación
N-(3-Methyl-2-oxoazetidin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use as an anticancer agent, particularly in targeting specific cancer cell lines.
Mecanismo De Acción
The mechanism of action of N-(3-Methyl-2-oxoazetidin-3-yl)benzamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis. In anticancer applications, it interferes with cell division by binding to tubulin, thereby preventing the formation of microtubules necessary for mitosis .
Comparación Con Compuestos Similares
- N-(3-Chloro-2-oxoazetidin-3-yl)benzamide
- N-(3-Fluoro-2-oxoazetidin-3-yl)benzamide
- N-(3-Methyl-2-oxoazetidin-3-yl)benzoate
Uniqueness: N-(3-Methyl-2-oxoazetidin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it exhibits higher potency in antibacterial and anticancer assays, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
N-(3-methyl-2-oxoazetidin-3-yl)benzamide |
InChI |
InChI=1S/C11H12N2O2/c1-11(7-12-10(11)15)13-9(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15)(H,13,14) |
Clave InChI |
LKMJPEUEGZTNFG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CNC1=O)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11900528.png)
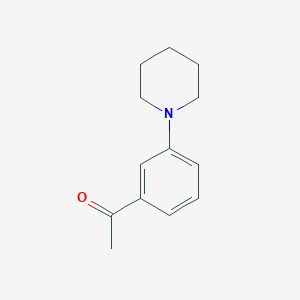


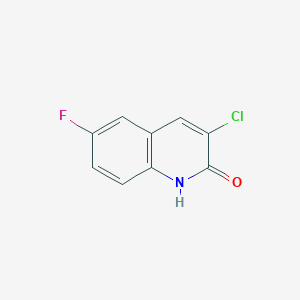
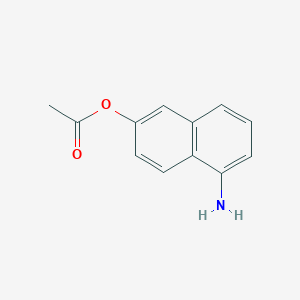
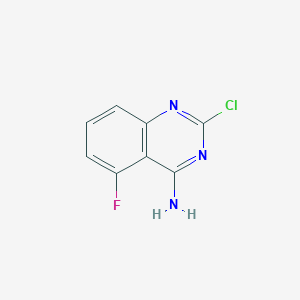

![5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B11900582.png)


![6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine](/img/structure/B11900592.png)
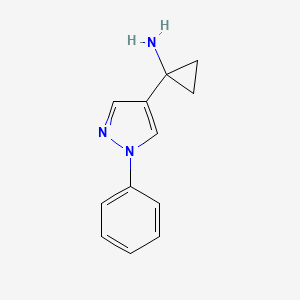
![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11900596.png)
